molecular formula C10H18FNO3 B1401237 1-(Boc-amino)-3-fluorocyclobutane-1-methanol CAS No. 1232365-48-8

1-(Boc-amino)-3-fluorocyclobutane-1-methanol

Cat. No.: B1401237
CAS No.: 1232365-48-8
M. Wt: 219.25 g/mol
InChI Key: MLIXJRTXFCDVNT-UHFFFAOYSA-N
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Description

1-(Boc-amino)-3-fluorocyclobutane-1-methanol (CAS 1232365-48-8) is a high-value chemical intermediate designed for advanced research and development applications. This compound features a molecular formula of C 10 H 18 FNO 3 and a molecular weight of 219.25 g/mol . Its structure integrates two critical functional groups: a Boc-protected amine and a methanol moiety, built around a fluorinated cyclobutane scaffold. The presence of the tert -butoxycarbonyl (Boc) group serves to protect the amine functionality, enhancing the molecule's stability and making it an ideal precursor for peptide-mimetic chemistry and step-wise synthetic protocols. This chemical is primarily valued in medicinal chemistry as a versatile building block for the synthesis of more complex molecules. The fluorinated cyclobutane core is of particular interest for its potential to influence the potency, metabolic stability, and physicochemical properties of drug candidates. Researchers can readily functionalize the hydroxymethyl group or deprotect the amine to introduce this constrained, polar fragment into target compounds. It is especially useful in programs targeting kinase inhibitors, GPCR ligands, and other small-molecule therapeutics where a rigid, three-dimensional structure is desired to improve selectivity and pharmacokinetic profiles. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[3-fluoro-1-(hydroxymethyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-9(2,3)15-8(14)12-10(6-13)4-7(11)5-10/h7,13H,4-6H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIXJRTXFCDVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Boc-Protected Amino Cyclobutane Carboxylate

The initial step involves synthesizing ethyl 1-(tert-butoxycarbonylamino)-3-fluorocyclobutanecarboxylate. This compound is prepared by:

  • Starting from syn-1-amino-3-benzyloxycyclobutane-1-carboxylic acid, which is esterified to the ethyl ester using ethanol and thionyl chloride under reflux conditions.
  • The amino group is then protected by reaction with tert-butyl dicarbonate (Boc2O) in the presence of triethylamine in an ethanol/triethylamine mixture at low temperature, yielding the Boc-protected ethyl ester (syn-1-(N-(t-butoxycarbonyl)amino)-3-benzyloxycyclobutane-1-carboxylic acid ethyl ester).
Step Reaction Conditions Key Reagents Outcome
Esterification Ethanol, thionyl chloride, reflux syn-1-amino-3-benzyloxycyclobutane-1-carboxylic acid Ethyl ester formation
Boc Protection Boc2O, triethylamine, 0 °C to RT Ethyl ester intermediate Boc-protected amino ester

Conversion of Benzyloxy to Hydroxy Group

The benzyloxy substituent at the 3-position is converted to a hydroxy group by catalytic hydrogenation:

  • The Boc-protected ethyl ester is dissolved in ethanol or ethyl acetate.
  • Palladium on activated carbon (Pd/C, ≥10% w/w relative to substrate) is added.
  • The mixture is stirred under a hydrogen atmosphere at room temperature.
  • After completion, the catalyst is removed by filtration, and the product syn-1-(N-(t-butoxycarbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid ethyl ester is isolated.

Reduction of Carboxylate to Hydroxymethyl

The ethyl ester group is reduced to the corresponding primary alcohol:

  • Treatment with sodium borohydride or other suitable hydride reagents under controlled conditions reduces the ester to the alcohol, yielding 1-(Boc-amino)-3-fluorocyclobutane-1-methanol.
  • Alternatively, saponification followed by reduction can be employed depending on the substrate sensitivity.

Purification

The final compound is purified by chromatographic techniques:

  • Solid phase extraction (SPE) cartridges and reverse-phase columns are used to remove impurities.
  • Ion retardation columns may be employed to eliminate residual salts and reagents, especially when preparing radiolabeled analogs.

Summary Table of Preparation Steps

Step No. Transformation Reagents/Conditions Notes
1 Esterification of amino acid Ethanol, thionyl chloride, reflux Forms ethyl ester
2 Boc protection of amino group Boc2O, triethylamine, 0 °C to RT Protects amino functionality
3 Hydrogenolysis of benzyloxy group Pd/C, H2, ethanol, RT Converts benzyloxy to hydroxy
4 Formation of triflate intermediate Trifluoromethanesulfonic anhydride, pyridine Activates for fluorination
5 Nucleophilic fluorination Fluoride ion source (e.g., KF) Introduces fluorine atom
6 Reduction of ester to alcohol NaBH4 or equivalent Yields hydroxymethyl group
7 Purification SPE, ion retardation, chromatography Ensures compound purity

Research Findings and Optimization Notes

  • The Boc protection step is critical to prevent undesired side reactions during fluorination and reduction.
  • Use of triflate as a leaving group is a well-established strategy to achieve selective fluorination on cyclobutane rings.
  • Hydrogenolysis conditions must be carefully controlled to avoid over-reduction or cleavage of sensitive groups.
  • Purification protocols reported in radiolabeled compound synthesis (e.g., [18F]-FACBC) provide a framework for obtaining high-purity this compound suitable for further chemical or biological applications.
  • Solvent choice and temperature during fluorination influence the yield and selectivity, with pyridine often serving as both solvent and base.

Chemical Reactions Analysis

1-(Boc-amino)-3-fluorocyclobutane-1-methanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-(Boc-amino)-3-fluorocyclobutane-1-methanol has several notable applications in scientific research:

Pharmaceutical Development

  • Building Block for Drug Synthesis : The compound serves as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological and metabolic disorders. Its ability to mimic natural substrates enhances its potential as a drug candidate.
  • Enhanced Solubility and Bioavailability : The Boc protection improves the solubility of the compound in biological systems, which is critical for drug formulation.

Organic Synthesis

  • Facilitated Reactions : The presence of the Boc group allows for more controlled reactions in organic synthesis, particularly in forming amides and other derivatives from N-Boc-protected amines.
  • Microwave-Assisted Synthesis : Recent studies have explored using microwave irradiation to enhance the efficiency of solid-phase synthesis involving Boc-protected compounds, leading to higher yields and reduced reaction times.

Biological Interaction Studies

  • Reactivity with Biological Targets : Research into the interaction of this compound with various nucleophiles and electrophiles can provide insights into its binding affinity for biological targets, aiding in drug design.
  • Potential Pharmacological Properties : While specific biological activities are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties, indicating that this compound may also possess useful biological activity.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes structural and functional differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
1-(Boc-amino)-3-fluorocyclobutane-1-methanol C₁₀H₁₇FNO₃ 217.25 Boc-amino, -CH₂OH, 3-F Intermediate for HBV therapeutics
1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol C₁₀H₁₇F₂NO₃ 237.24 Boc-amino, -CH₂OH, 3,3-diF HBV drug precursor; enhanced lipophilicity
Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate C₁₂H₂₀FNO₄ 261.29 Boc-amino, ethyl ester, 3-F Building block for drug discovery
1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid isopropyl ester C₁₄H₂₄FNO₄ 289.34 Boc-aminomethyl, isopropyl ester Customizable synthetic intermediate
1-Amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) C₅H₇FNO₂ 148.12 -NH₂, -COOH, 3-F PET imaging agent for brain tumors

Functional Group Analysis

  • Fluorination: Monofluorination (3-F) in the target compound balances electronic effects and steric hindrance, whereas 3,3-difluoro analogues (e.g., C₁₀H₁₇F₂NO₃) increase electronegativity and metabolic stability but may reduce solubility .
  • Boc Protection : Present in all analogues except FACBC, the Boc group prevents unwanted side reactions during peptide coupling or ester hydrolysis .
  • Ester vs. Hydroxymethyl: Ethyl/isopropyl esters (e.g., C₁₂H₂₀FNO₄) improve lipophilicity for membrane penetration, while the hydroxymethyl group (-CH₂OH) in the target compound enables further oxidation or conjugation .

Stability and Reactivity

  • The Boc group in the target compound prevents premature deprotection, enabling multi-step syntheses. In contrast, FACBC’s unprotected amino group requires immediate use post-synthesis .
  • Difluoro analogues exhibit higher thermal stability than monofluoro derivatives due to reduced ring strain in the cyclobutane moiety .

Biological Activity

1-(Boc-amino)-3-fluorocyclobutane-1-methanol is a compound characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on an amino group and a fluorine atom attached to a cyclobutane ring. Its molecular formula is C10_{10}H18_{18}FNO3_3, with a molecular weight of approximately 187.21 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in drug design.

The unique structure of this compound contributes to its reactivity and biological properties. The Boc group serves to protect the amino functionality, enhancing the compound's stability and solubility in pharmaceutical formulations. The incorporation of fluorine, known for its ability to modulate biological activity, may also influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Preparation of the cyclobutane core : This can be achieved through various cyclization reactions.
  • Introduction of the Boc group : This is usually done using Boc anhydride in the presence of a base.
  • Fluorination : The introduction of fluorine can be accomplished through nucleophilic substitution methods or electrophilic fluorination.

Biological Activity

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. The following points summarize its potential biological activities:

  • Pharmacological Properties : Fluorinated cyclobutane derivatives may act as potential drug candidates due to their ability to mimic natural substrates or interact with biological targets effectively.
  • Bioavailability : The Boc-protected amine may enhance solubility and bioavailability, which is crucial for drug formulation.
  • Interaction Studies : Research into its reactivity with various nucleophiles and electrophiles could provide insights into its binding affinity for biological targets, which is essential for understanding its therapeutic potential.

Comparative Analysis

A comparison with structurally similar compounds can provide further insights into the unique aspects and potential applications of this compound.

Compound NameStructure FeaturesUnique Aspects
1-Amino-3-fluorocyclobutaneLacks Boc protection; free amineMore reactive due to unprotected amine
1-(Boc-amino)-cyclobutaneContains only cyclobutane; no fluorineLess polar than the fluorinated variant
1-(Boc-amino)-3-chlorocyclobutaneChlorine instead of fluorineDifferent reactivity profile due to chlorine
1-Amino-3-bromocyclobutaneBromine instead of fluorineMay exhibit different biological activities

Case Studies and Research Findings

Research focusing on fluorinated compounds has shown that they often possess enhanced metabolic stability and altered pharmacokinetic properties. For instance, studies on other fluorinated amino acids indicate that they can significantly affect uptake and retention in biological systems .

In a study examining the biodistribution of similar compounds, it was found that certain fluorinated derivatives demonstrated rapid retention in tumor models, indicating potential for targeted therapies in oncology .

Further exploration into the interactions between this compound and various biomolecules could elucidate its mechanism of action and therapeutic applications.

Q & A

Q. What are the optimal synthetic strategies for introducing the Boc-protected amino group in 1-(Boc-amino)-3-fluorocyclobutane-1-methanol?

Methodological Answer: The Boc (tert-butoxycarbonyl) group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine or DMAP). For cyclobutane derivatives, anhydrous conditions and controlled temperatures (0–6°C) are critical to avoid side reactions such as ring-opening or premature deprotection. Evidence from Boc-protected cyclopropane and cyclopentane analogs suggests that slow addition of Boc₂O to the amine precursor in dichloromethane or THF improves yield and purity . Post-reaction, purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates the Boc-protected product.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the cyclobutane ring structure, Boc-group presence, and fluorine substitution.
  • ¹⁹F NMR : Validates fluorination at the 3-position (δ ~ -180 to -200 ppm for C-F in cyclobutanes) .
  • HRMS (High-Resolution Mass Spectrometry) : Verifies molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).
  • HPLC : Assess purity (>95% by area under the curve) using reverse-phase C18 columns and UV detection.
    Data from fluorinated cyclobutane analogs in and support these methods .

Q. What are common impurities in the synthesis, and how are they mitigated?

Methodological Answer: Key impurities include:

  • Deprotected amine : Caused by residual moisture; mitigated by rigorous drying of solvents and reagents.
  • Fluorination by-products : Use of selective fluorinating agents (e.g., Selectfluor®) minimizes off-target halogenation.
  • Ring-opening products : Controlled reaction temperatures (e.g., <0°C for fluorination steps) prevent cyclobutane destabilization.
    Purification via column chromatography (hexane/ethyl acetate) or recrystallization (e.g., cold methanol) isolates the target compound, as demonstrated in for difluorocyclobutane derivatives .

Advanced Research Questions

Q. How does the 3-fluoro substituent influence the compound’s conformational stability and biological interactions?

Methodological Answer: The 3-fluoro group introduces steric and electronic effects:

  • Steric effects : Fluorine’s small size minimizes ring strain but alters substituent spatial orientation, impacting binding to enzymatic pockets (e.g., amino acid transporters in tumor cells, as seen in ’s PET tracers) .
  • Electronic effects : Fluorine’s electronegativity polarizes adjacent C-H bonds, enhancing metabolic stability by resisting oxidation. Computational modeling (DFT or molecular dynamics) can predict conformational preferences and guide analog design.

Q. What challenges arise in maintaining stereochemical integrity during synthesis, and how are they addressed?

Methodological Answer: Cyclobutane’s ring strain increases epimerization risk during Boc protection or fluorination. Strategies include:

  • Low-temperature reactions : Fluorination at -20°C reduces thermal rearrangements.
  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-configured precursors) ensures stereochemical fidelity, as shown in for cyclobutanol derivatives .
  • Chiral HPLC : Post-synthesis analysis confirms enantiomeric excess (e.g., Chiralpak® columns).

Q. How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock/Vina) : Models interactions with targets like amino acid transporters (e.g., LAT1, studied in for fluorocyclobutane-based PET tracers) .
  • MD simulations : Assess binding stability and residence time in solvated environments.
  • QSAR : Correlates structural features (e.g., fluorine position, Boc group bulk) with bioactivity data from analogs.

Key Research Findings

  • Fluorinated cyclobutanes exhibit enhanced metabolic stability and tumor-targeting potential, as shown in PET imaging studies .
  • Boc protection strategies for strained rings require precise temperature control to avoid side reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(Boc-amino)-3-fluorocyclobutane-1-methanol
Reactant of Route 2
Reactant of Route 2
1-(Boc-amino)-3-fluorocyclobutane-1-methanol

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